molecular formula C6H11F3O2Si B12062999 Trimethylsilyl 3,3,3-trifluoropropionate

Trimethylsilyl 3,3,3-trifluoropropionate

Cat. No.: B12062999
M. Wt: 200.23 g/mol
InChI Key: GBEDRAKRKDOWDE-UHFFFAOYSA-N
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Description

Trimethylsilyl 3,3,3-trifluoropropionate (CAS 1379343-44-8) is a high-purity organosilicon and organofluorine compound with the molecular formula C6H11F3O2Si and a molecular weight of 200.23 g/mol. This reagent is of significant interest in advanced materials research, particularly in the development of next-generation lithium-based batteries. Fluorine-containing compounds are extensively studied as functional electrolyte additives because the fluorine element, with its strong electronegativity and weak polarity, can preferentially participate in the formation of stable Solid Electrolyte Interphase (SEI) and Cathode-Electrolyte Interface (CEI) films. These films are critical for passivating electrode surfaces, inhibiting continuous electrolyte decomposition, and improving the safety and electrochemical performance of batteries, especially under extreme conditions. The strategic incorporation of fluorine into electrolyte components enhances desolvation kinetics, a key rate-limiting step for battery operation at low temperatures. Furthermore, the trimethylsilyl ester group is a known protecting and activating moiety in organic synthesis, suggesting potential utility for this compound in the synthesis of more complex fluorinated molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11F3O2Si

Molecular Weight

200.23 g/mol

IUPAC Name

trimethylsilyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H11F3O2Si/c1-12(2,3)11-5(10)4-6(7,8)9/h4H2,1-3H3

InChI Key

GBEDRAKRKDOWDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Silylation of Alkyl 3,3,3-Trifluoropropionates

Adapting the protocol from US3770791A, methyl or ethyl 3,3,3-trifluoropropionate reacts with TMSCI in dry benzene with triethylamine (TEA) as an HCl scavenger:

R-3,3,3-Trifluoropropionate+TMSCITEA, BenzeneTrimethylsilyl 3,3,3-Trifluoropropionate+RCl\text{R-3,3,3-Trifluoropropionate} + \text{TMSCI} \xrightarrow{\text{TEA, Benzene}} \text{Trimethylsilyl 3,3,3-Trifluoropropionate} + \text{RCl}

Key Conditions :

  • Molar Ratios : Equimolar TMSCI, ester, and TEA.

  • Temperature : Maintained at 60°C during TEA addition.

  • Reaction Time : 30 minutes post-TEA addition.

  • Workup : Quenching with water, benzene extraction, and flash evaporation.

Yield : Analogous reactions report ~44% yield after vacuum distillation.

Direct Silylation of 3,3,3-Trifluoropropionic Acid

While less common due to lower reactivity, direct silylation of the free acid may proceed under vigorous conditions:

3,3,3-Trifluoropropionic Acid+TMSCITEA, RefluxTrimethylsilyl 3,3,3-Trifluoropropionate+HCl\text{3,3,3-Trifluoropropionic Acid} + \text{TMSCI} \xrightarrow{\text{TEA, Reflux}} \text{this compound} + \text{HCl}

Challenges :

  • Incomplete conversion due to equilibrium limitations.

  • Requires excess TMSCI and prolonged reflux.

Comparative Analysis of Methods

Parameter Alkyl Ester Silylation Direct Acid Silylation
Starting Material Methyl/ethyl esterFree acid
Reagents TMSCI, TEA, benzeneTMSCI, TEA, benzene
Temperature 60°C80–100°C (reflux)
Reaction Time 30–60 minutes6–12 hours
Yield 40–45%20–30%
Purification Vacuum distillationChromatography

Optimization Strategies

Solvent Selection

Benzene, while effective, poses toxicity concerns. Alternatives like dichloromethane or toluene may be substituted, though reaction rates may vary.

Catalytic Enhancements

Incorporating catalytic DMAP (4-dimethylaminopyridine) could accelerate silylation by stabilizing intermediates.

Deuterated Derivatives

Following US3770791A, deuterium reduction of the propiolate intermediate enables synthesis of deuterated analogs, critical for NMR spectroscopy.

Industrial-Scale Considerations

  • Cost Efficiency : Methyl 3,3,3-trifluoropropionate synthesis from 3,3,3-trifluoropropionyl fluoride (via methanolysis) reduces raw material costs.

  • Safety : HF usage in precursor synthesis necessitates corrosion-resistant equipment and stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3,3,3-trifluoropropionic acid and trimethylsilanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation/Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
Trimethylsilyl 3,3,3-trifluoropropionate serves as an important reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances the biological activity of these compounds.

  • Synthesis of Fluorinated Amino Acids: A notable application involves the synthesis of fluorinated amino acids. The compound acts as a precursor for the selective hydrolysis of ketimines to produce 3,3,3-trifluoro-alanine with high yields .
  • Aldol Reactions: It has been utilized in aldol-type reactions where it reacts with carbonyl compounds to yield α-trifluoromethyl carboxylic acid esters. This reaction can be catalyzed using trimethylsilyl triflate, demonstrating its utility in creating complex fluorinated structures .

Pharmaceutical Applications

Intermediates in Drug Development:
The compound is significant in the pharmaceutical industry as an intermediate for synthesizing biologically active molecules. Its incorporation into drug candidates can enhance their pharmacological properties.

  • Fluoroalkyl Substituents: The presence of fluoroalkyl groups is known to improve the metabolic stability and bioavailability of drugs. This compound has been employed in synthesizing such compounds, leading to potential therapeutic agents with improved efficacy .

Materials Science

Development of Functional Materials:
In materials science, this compound is used to develop functional materials that exhibit unique properties due to their fluorinated nature.

  • Catalytic Gels: It has been reported to form catalytic gels when combined with other reagents such as tetrapropylammonium perrhenate. These gels are effective for aerobic oxidation reactions, showcasing the compound's role in facilitating chemical transformations .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisSynthesis of fluorinated amino acidsHigh yield production of trifluoro-alanine
Pharmaceutical IndustryIntermediate for drug synthesisEnhanced metabolic stability and bioavailability
Materials ScienceFormation of catalytic gelsEffective for aerobic oxidation reactions

Case Studies

Case Study 1: Synthesis of Fluorinated Compounds
In a study conducted on the synthesis of α-fluoroalkyl carboxylic acids using this compound as a precursor, researchers achieved significant yields (up to 85%) through optimized reaction conditions involving various alkyl halides . This demonstrates its effectiveness as a building block in fluorine chemistry.

Case Study 2: Development of Catalytic Systems
Another research highlighted the use of this compound in developing catalytic systems for alcohol oxidation. The combination with tetrapropylammonium perrhenate resulted in highly efficient catalytic gels that improved reaction rates and selectivity .

Mechanism of Action

The mechanism of action of Trimethylsilyl 3,3,3-trifluoropropionate involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, reactivity, or solubility . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparison with Similar Compounds

Methyl 3,3,3-Trifluoropropionate (MTFP)

  • Synthesis: Produced via esterification of 3,3,3-trifluoropropionic acid with methanol or through reaction of 3,3,3-trifluoropropionyl chloride with methanol, achieving yields up to 82% .
  • Applications : Used in lithium-ion battery electrolytes due to its electrochemical stability (>4.5 V oxidative stability, 0.05 V reductive stability vs. Li/Li+) .

Ethyl 3,3,3-Trifluoropropionate

  • Synthesis: Synthesized from 2-bromo-3,3,3-trifluoropropene via bromination and subsequent reaction with potassium ethoxide, yielding 60% over two steps . Alternatively, hydrolysis of perfluoroisobutene derivatives followed by esterification with ethanol achieves 82.7% yield .
  • Applications : Utilized in anticancer agents (e.g., N-(3,3,3-trifluoroethyl)-N'-substituted ureas) and agrochemicals .

Trimethylsilyl 3,3,3-Trifluoropropionate

  • Inferred Synthesis : Likely formed via silylation of 3,3,3-trifluoropropionyl chloride with trimethylsilyl chloride or hexamethyldisilazane (HMDS), analogous to methods for alkyl esters.
Physicochemical Properties
Property Methyl Ester Ethyl Ester Trimethylsilyl Ester (Inferred)
Molecular Weight 142.09 g/mol 156.1 g/mol ~184.23 g/mol (calculated)
Boiling Point Not reported 104–108°C Likely >150°C (volatile silyl)
Stability High oxidative stability Moderate thermal stability Labile under acidic/hydrolytic conditions
Electrochemical Window 0.05–4.5 V vs. Li/Li+ Not applicable Not applicable
Reactivity and Functional Utility
  • Methyl Ester : Demonstrates regiospecific C-alkylation in aromatic systems, influenced by π-electron density . Its reductive stability in electrolytes enables use in high-voltage battery systems .
  • Ethyl Ester: Serves as a precursor for trifluoromethylated ureas with anticancer activity .
  • Trimethylsilyl Ester : Expected to exhibit enhanced leaving-group ability due to the silyl moiety, facilitating nucleophilic acyl substitutions. However, hydrolytic sensitivity may restrict aqueous applications.

Biological Activity

Trimethylsilyl 3,3,3-trifluoropropionate (TMS-TFPO) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules is known to enhance pharmacological properties, including increased metabolic stability and improved bioavailability. This article reviews the biological activity of TMS-TFPO, focusing on its synthesis, biological evaluations, and implications for drug development.

Synthesis

TMS-TFPO can be synthesized through various methods involving the reaction of trifluoropropionic acid with trimethylsilyl triflate. This process yields high purity and yield of the desired compound. The general reaction can be summarized as follows:

Trifluoropropionic Acid+Trimethylsilyl TriflateTrimethylsilyl 3 3 3 Trifluoropropionate\text{Trifluoropropionic Acid}+\text{Trimethylsilyl Triflate}\rightarrow \text{Trimethylsilyl 3 3 3 Trifluoropropionate}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a series of trifluoroethyl-substituted ureas were evaluated for their anticancer activity against various human tumor cell lines in the National Cancer Institute (NCI) screening program. These compounds exhibited moderate activity against leukemia, non-small cell lung cancer, and renal cancer cell lines at a concentration of 105M10^{-5}M .

The mechanism by which TMS-TFPO exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group may influence the compound's interaction with biological targets, potentially enhancing its ability to disrupt cellular processes associated with cancer progression. The COMPARE analysis conducted during the NCI screening provided insights into the structure-activity relationships (SAR) of these fluorinated compounds .

Case Studies

Case Study 1: Trifluoroethyl Ureas
A study synthesized a series of trifluoroethyl-substituted ureas and assessed their anticancer activity using the NCI-60 DTP Human Tumor Cell Line Screening Program. The results indicated notable efficacy against specific cancer types, suggesting that further exploration into similar fluorinated derivatives could yield promising therapeutic candidates .

Case Study 2: Fluorinated Amino Acids
Research on fluorinated amino acids has shown that structural modifications can significantly impact biological activity. For instance, asymmetric synthesis techniques have been applied to create α-fluoroalkyl-α-amino acids with enhanced biological profiles . These findings may parallel investigations into TMS-TFPO's potential as a building block for biologically active compounds.

Data Tables

CompoundActivity TypeConcentrationCell Lines TestedOutcome
Trifluoroethyl UreasAnticancer105M10^{-5}MLeukemia, Non-small cell lung cancerModerate activity observed
Trimethylsilyl 3,3,3-TFPOAnticancer (proposed)TBDTBDTBD

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